molecular formula C21H25ClFN3O4 B589432 ent-Moxifloxacin Hydrochloride CAS No. 1346603-25-5

ent-Moxifloxacin Hydrochloride

Número de catálogo: B589432
Número CAS: 1346603-25-5
Peso molecular: 437.896
Clave InChI: IDIIJJHBXUESQI-VAGBGMFXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

ent-Moxifloxacin Hydrochloride is a synthetic fluoroquinolone antibiotic used to treat various bacterial infections. It is particularly effective against respiratory infections, skin infections, and certain types of bacterial conjunctivitis. This compound is known for its broad-spectrum antibacterial activity, targeting both Gram-positive and Gram-negative bacteria .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ent-Moxifloxacin Hydrochloride involves multiple steps, starting from furo[3,4-b]pyridine-5,7-dione. The process includes the incorporation of deuterium at specific positions in the pyrrolo ring of moxifloxacin . The synthetic route typically involves:

    Formation of the quinolone core: This is achieved through a series of cyclization reactions.

    Introduction of the fluoro and methoxy groups: These groups are introduced via electrophilic aromatic substitution reactions.

    Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed:

    Oxidation products: Hydroxylated derivatives.

    Reduction products: Reduced quinolone derivatives.

    Substitution products: Amino-substituted derivatives.

Aplicaciones Científicas De Investigación

ent-Moxifloxacin Hydrochloride is extensively used in scientific research due to its broad-spectrum antibacterial activity. Its applications include:

Mecanismo De Acción

ent-Moxifloxacin Hydrochloride exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and cell division. By binding to these enzymes, the compound prevents the unwinding and replication of bacterial DNA, leading to cell death .

Comparación Con Compuestos Similares

  • Levofloxacin
  • Ciprofloxacin
  • Ofloxacin
  • Gatifloxacin

Comparison:

This compound stands out due to its enhanced activity against a wide range of bacteria and its relatively favorable side effect profile.

Actividad Biológica

ent-Moxifloxacin Hydrochloride, a derivative of the fluoroquinolone antibiotic moxifloxacin, exhibits significant biological activity against a range of bacterial pathogens. This compound is primarily utilized for its bactericidal properties, which stem from its ability to inhibit bacterial DNA replication through the interference with topoisomerases II and IV. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Moxifloxacin acts by binding to bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, moxifloxacin prevents the proper unwinding and separation of DNA strands, leading to bacterial cell death. Notably, moxifloxacin has a higher affinity for bacterial enzymes compared to mammalian counterparts, minimizing potential side effects in human cells .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

  • Absorption : Approximately 90% bioavailability when administered orally. Food does not significantly affect absorption.
  • Distribution : Volume of distribution ranges from 1.7 to 2.7 L/kg.
  • Protein Binding : About 50% bound to serum proteins.
  • Metabolism : Primarily metabolized via glucuronide and sulfate conjugation; the cytochrome P450 system is not involved.
  • Elimination : Approximately 45% excreted unchanged in urine and feces.
  • Half-life : Ranges from 11.5 to 15.6 hours .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of moxifloxacin in treating various infections:

  • Acute Bacterial Rhinosinusitis (ABS) :
    • A study involving 578 patients showed a cure rate of 89.4%, with an improvement in symptoms observed in 98.8% of cases .
    • The mean time to symptom resolution was approximately 4.8 days.
  • Community-Acquired Pneumonia :
    • Moxifloxacin demonstrated comparable efficacy to other antibiotics like clarithromycin and cefuroxime in treating community-acquired pneumonia and exacerbations of chronic bronchitis .
  • Bacterial Conjunctivitis :
    • In clinical trials, moxifloxacin eye drops achieved clinical cure rates between 80% and 94%, with microbiological success rates ranging from 78% to 97% .

Safety Profile

Moxifloxacin is generally well tolerated; however, it can cause adverse effects such as nausea, diarrhea, dizziness, and lightheadedness. Notably, it may prolong the QT interval on ECGs, which necessitates caution in certain patient populations . In clinical trials for ABS, adverse event rates were low (1.5%) with no serious adverse events reported .

Table: Summary of Clinical Findings

Infection TypeStudy PopulationCure Rate (%)Time to Resolution (Days)Adverse Events (%)
Acute Bacterial Rhinosinusitis578 patients89.44.81.5
Community-Acquired PneumoniaVarious studiesComparableVariesVaries
Bacterial ConjunctivitisVarious studies80-94VariesVaries

Resistance Mechanisms

Moxifloxacin is effective against many resistant strains due to its unique mechanism of action. Resistance typically arises through mutations in the target enzymes or through efflux mechanisms common in some Gram-negative bacteria like Pseudomonas aeruginosa. However, it remains effective against strains that have developed resistance to other fluoroquinolones .

Propiedades

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIIJJHBXUESQI-VAGBGMFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClFN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.